

Comparative Guide: Mass Spectrometry Profiling of 5-(Bromomethyl)-2-nitrobenzotrile

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2-nitrobenzotrile

CAS No.: 227016-67-3

Cat. No.: B2986623

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Executive Summary

5-(Bromomethyl)-2-nitrobenzotrile (CAS: 57381-56-3) is a benzylic bromide derivative characterized by a labile carbon-bromine bond. In mass spectrometry (EI/ESI), its profile is dominated by the isotopic signature of bromine and the facile cleavage of the alkyl-bromide bond.

This guide compares the target molecule against its synthetic precursor, 5-Methyl-2-nitrobenzotrile, and a structural isomer, 2-Bromo-5-nitrobenzotrile. The distinction is vital for quality control, as the benzylic bromide moiety is highly reactive and prone to degradation (hydrolysis), whereas aryl bromides are chemically distinct and stable.

Feature	Target: 5-(Bromomethyl)-2-nitrobenzotrile	Precursor: 5-Methyl-2-nitrobenzotrile	Isomer: 2-Bromo-5-nitrobenzotrile
Molecular Weight	241.04 g/mol	162.15 g/mol	227.01 g/mol
Key Isotope Pattern	1:1 doublet (m/z 240/242)	None (Single peak M+)	1:1 doublet (m/z 226/228)
Dominant Fragmentation	-Cleavage (Loss of Br ^{[1][2]•})	Nitro-Ortho Effect (Loss of OH•/NO ₂)	Stable Molecular Ion (Strong M+)
Base Peak (Typical)	m/z 161	m/z 116	m/z 226/228

Technical Profile & Fragmentation Mechanism[3][4][5]

Structural Context

The molecule contains three key functionalities affecting ionization:

- Benzylic Bromide (): The weakest bond (bond energy ~68 kcal/mol). It directs the primary fragmentation pathway.
- Nitro Group (): Electron-withdrawing; typically directs secondary fragmentation via loss of (46 Da) or (30 Da).
- Nitrile Group (): Stabilizes the aromatic ring but can be lost as in late-stage fragmentation.

Primary Fragmentation Pathway (EI - 70eV)

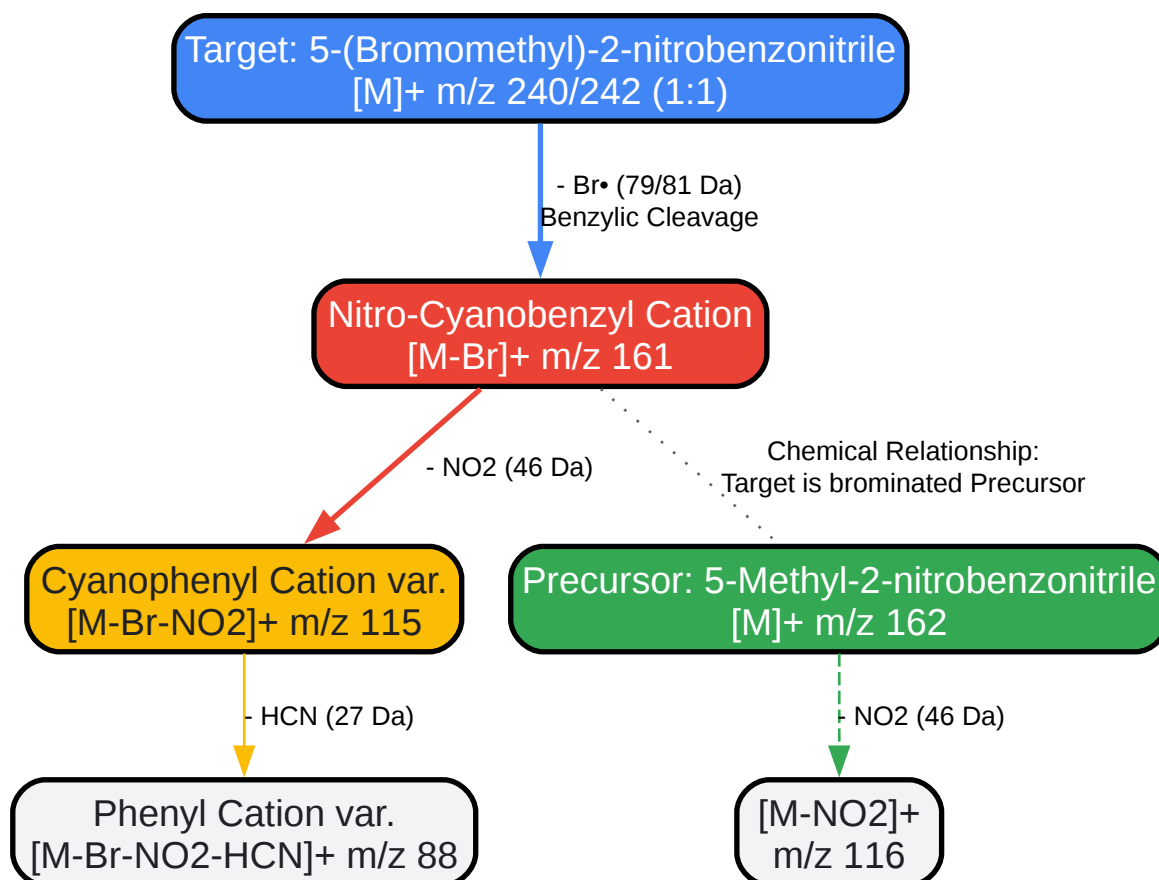
Upon Electron Ionization (EI), the molecular ion (

) forms at m/z 240 and 242 with equal intensity. The fragmentation proceeds via a distinct "Benzyl-First" mechanism:

- **Step 1: Benzylic Cleavage (The Signature Event)** The radical cation undergoes homolytic cleavage of the $\text{C}-\text{C}$ bond. The positive charge is retained on the benzylic carbon, stabilized by the aromatic ring, forming a nitro-cyanobenzyl cation (m/z 161).
 - Transition:
 - Observation: Disappearance of the bromine isotope pattern in the daughter ions.
- **Step 2: Nitro Group Elimination** The resulting cation (m/z 161) is destabilized by the electron-withdrawing nitro group. It ejects the nitro group as a neutral radical ($\text{NO}_2\cdot$) or neutral molecule (NO_2) via rearrangement), leading to m/z 115.
 - Transition:
- **Step 3: Ring Disintegration** The m/z 115 ion (likely a cyano-tropylium or cyano-benzyl cation) loses C_2H_5 (27 Da) to form m/z 88.

Visualization of Fragmentation Pathways

The following diagram illustrates the specific decay chain for the target molecule compared to its precursor.



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Caption: Comparative fragmentation tree highlighting the labile bromine loss in the target molecule versus the nitro-loss pathway in the precursor.

Experimental Protocol for Validation

To replicate these results for purity profiling, use the following GC-MS methodology. This protocol ensures separation of the labile bromide from potential hydrolysis products (alcohols).

Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Acetonitrile.
 - Note: Avoid Methanol if the sample is left standing, as benzylic bromides can undergo solvolysis to form methyl ethers, creating artifacts (m/z 192).
- Concentration: Dilute to 10-50 ppm.

Instrument Parameters (Agilent 5977 or Equivalent)

- Inlet: Split mode (20:1), Temperature 200°C.
 - Caution: Do not exceed 220°C. Nitro-benzyl halides are thermally labile and can degrade in a hot injector liner.
- Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 3 min.
- Ion Source (EI): 230°C, 70 eV.
- Scan Range: m/z 40 – 350.

Comparative Analysis: Target vs. Alternatives

This section provides the data needed to distinguish the target from likely contaminants.

Comparison with Precursor (5-Methyl-2-nitrobenzotrile)

The precursor lacks the bromine atom. This results in a massive shift in molecular weight and a change in the base peak.

- Target (Product): Shows a "twin tower" peak at 240/242 due to
and
. The base peak is often the fragment at 161.
- Precursor (Starting Material): Shows a single molecular ion at 162. The base peak is typically 116 (Loss of

) or 90 (Loss of

+

).

- Differentiation: Monitor m/z 161 vs 162. The target produces m/z 161 (cation), while the precursor's molecular ion is m/z 162 (radical cation).

Comparison with Isomer (2-Bromo-5-nitrobenzotrile)

This isomer (an aryl bromide) is a potential byproduct if the bromination occurred on the ring rather than the methyl group (though chemically unlikely under radical conditions, it is a relevant standard).

- Bond Strength: The Aryl

bond is significantly stronger than the Benzylic

bond.

- Fragmentation Consequence:

- Target (Benzyl Br): The molecular ion (240/242) is weak because the Br falls off easily. The fragment (161) is dominant.

- Isomer (Aryl Br): The molecular ion (226/228 - note the mass difference due to missing methyl) is intense/stable. It does not lose Br easily. It primarily loses

first, retaining the Br signature in the fragment (m/z 180/182).

Summary Data Table

Parameter	5-(Bromomethyl)-2-nitrobenzotrile	5-Methyl-2-nitrobenzotrile
Parent Ion (m/z)	240 / 242 (Ratio 1:1)	162 (Single)
Base Peak	161	116
Diagnostic Loss	-79/81 (Bromine radical)	-46 (Nitro group)
Retention Time	Late Eluter (Higher BP)	Early Eluter
Thermal Stability	Low (Inject cold/fast)	High

References

- NIST Mass Spectrometry Data Center. Mass Spectrum of 3-(Bromomethyl)benzotrile (Analogous Fragmentation). NIST Standard Reference Database. Available at: [\[Link\]](#)
- PubChem Compound Summary. 2-Bromo-5-nitrobenzotrile (Isomer). National Library of Medicine. Available at: [\[Link\]](#)

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